Cas no 2227841-36-1 ((2R)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol)

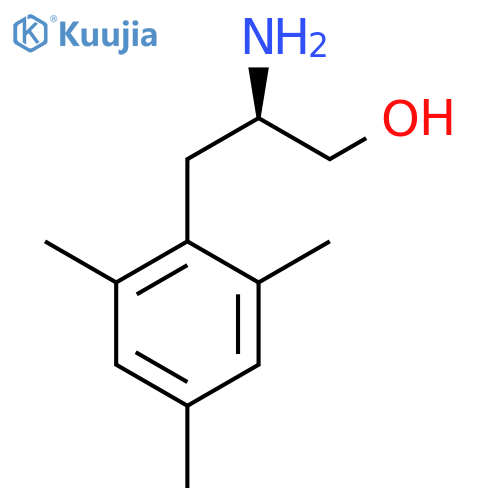

2227841-36-1 structure

商品名:(2R)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol

(2R)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- (2R)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol

- 2227841-36-1

- EN300-1814296

-

- インチ: 1S/C12H19NO/c1-8-4-9(2)12(10(3)5-8)6-11(13)7-14/h4-5,11,14H,6-7,13H2,1-3H3/t11-/m1/s1

- InChIKey: KXRIOHKXMMPFNM-LLVKDONJSA-N

- ほほえんだ: OC[C@@H](CC1C(C)=CC(C)=CC=1C)N

計算された属性

- せいみつぶんしりょう: 193.146664230g/mol

- どういたいしつりょう: 193.146664230g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 46.2Ų

(2R)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1814296-0.1g |

(2R)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol |

2227841-36-1 | 0.1g |

$741.0 | 2023-09-19 | ||

| Enamine | EN300-1814296-0.05g |

(2R)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol |

2227841-36-1 | 0.05g |

$707.0 | 2023-09-19 | ||

| Enamine | EN300-1814296-1g |

(2R)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol |

2227841-36-1 | 1g |

$842.0 | 2023-09-19 | ||

| Enamine | EN300-1814296-10g |

(2R)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol |

2227841-36-1 | 10g |

$3622.0 | 2023-09-19 | ||

| Enamine | EN300-1814296-0.25g |

(2R)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol |

2227841-36-1 | 0.25g |

$774.0 | 2023-09-19 | ||

| Enamine | EN300-1814296-5g |

(2R)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol |

2227841-36-1 | 5g |

$2443.0 | 2023-09-19 | ||

| Enamine | EN300-1814296-1.0g |

(2R)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol |

2227841-36-1 | 1g |

$1557.0 | 2023-06-01 | ||

| Enamine | EN300-1814296-5.0g |

(2R)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol |

2227841-36-1 | 5g |

$4517.0 | 2023-06-01 | ||

| Enamine | EN300-1814296-0.5g |

(2R)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol |

2227841-36-1 | 0.5g |

$809.0 | 2023-09-19 | ||

| Enamine | EN300-1814296-10.0g |

(2R)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol |

2227841-36-1 | 10g |

$6697.0 | 2023-06-01 |

(2R)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol 関連文献

-

1. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

2227841-36-1 ((2R)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol) 関連製品

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬